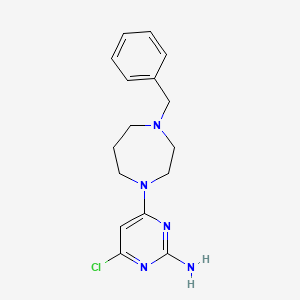
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine is a synthetic organic compound that belongs to the class of diazepanes and pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the diazepane intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Pyrimidine Formation: The final step involves the formation of the pyrimidine ring. This can be achieved by reacting the benzylated diazepane with a suitable chloropyrimidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the diazepane ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used. Reaction conditions vary depending on the specific transformation desired.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield corresponding alcohols, ketones, or amines.
Applications De Recherche Scientifique
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Biological Studies: The compound can be used as a tool in biological studies to investigate the function of specific proteins or pathways.
Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid methyl ester
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid ethyl ester
Uniqueness
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine is unique due to the presence of both the diazepane and pyrimidine rings in its structure. This combination of structural features imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds. The presence of the chlorine atom on the pyrimidine ring also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with potentially diverse applications.
Propriétés
Formule moléculaire |
C16H20ClN5 |
|---|---|
Poids moléculaire |
317.81 g/mol |
Nom IUPAC |
4-(4-benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C16H20ClN5/c17-14-11-15(20-16(18)19-14)22-8-4-7-21(9-10-22)12-13-5-2-1-3-6-13/h1-3,5-6,11H,4,7-10,12H2,(H2,18,19,20) |
Clé InChI |
RLQNSKOXBYSJIT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(C1)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


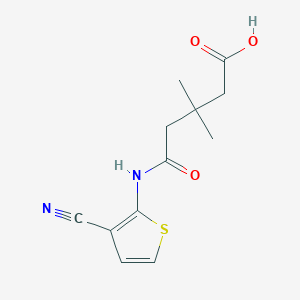
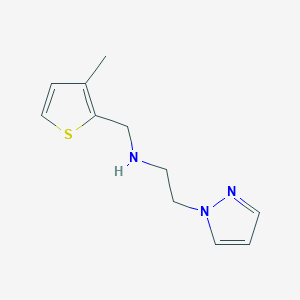


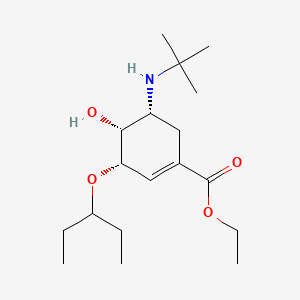
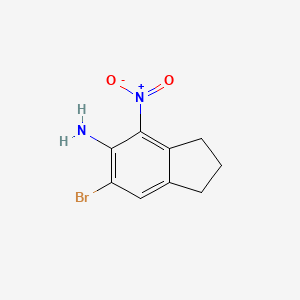
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)

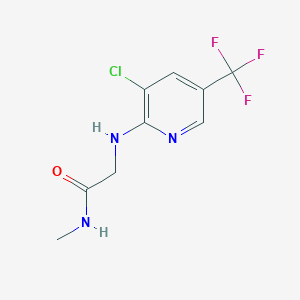
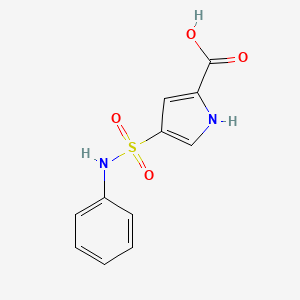
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
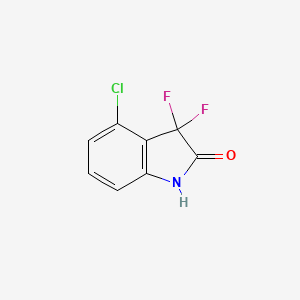
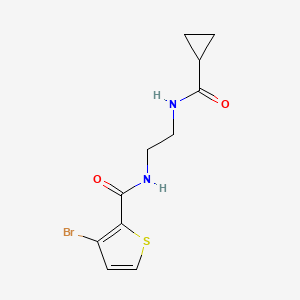
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
